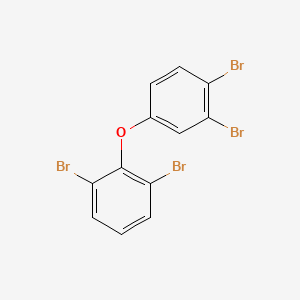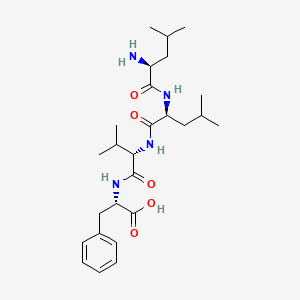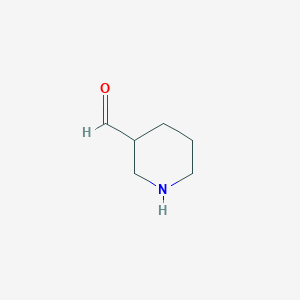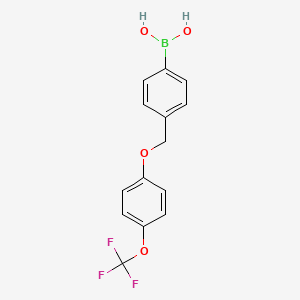
(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
Übersicht
Beschreibung
(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical biology, and material science. This compound is a potent inhibitor of proteasome, an enzyme that plays a crucial role in protein degradation.
Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound is involved in the synthesis of lactate dehydrogenase inhibitors , which are used against cancer cell proliferation. By targeting lactate dehydrogenase, these inhibitors can disrupt the metabolic processes of cancer cells, potentially leading to their death .
Antimicrobial Studies
The trifluoromethoxy group in this compound contributes to its physicochemical properties, which have been studied for their antimicrobial effects. This research is crucial for developing new treatments against resistant strains of bacteria .
Tuberculosis Treatment
Researchers have used this compound to create analogs of PA-824 , a drug used as an antituberculosis agent. The modifications aim to enhance the drug’s efficacy and reduce potential side effects .
Diabetes Management
Phenylboronic acids, including this compound, have been explored for their ability to function as glucose-sensitive polymers . This application is particularly promising for creating self-regulated insulin release systems in diabetes treatment .
Tissue Engineering
The compound’s polymer derivatives, known as PBA-polymers, are being investigated as scaffolds for tissue engineering . These materials can support the growth and development of new tissues for medical applications .
Diagnostic Tools
Due to its ability to form reversible complexes with polyols, including sugars, this compound has been utilized in developing diagnostic tools that can detect biomolecules such as glucose, which is vital for managing conditions like diabetes .
Sensing Platforms
The unique chemistry of phenylboronic acids makes them suitable for use in biomolecule-detecting/sensing platforms . These sensors can detect various substances, including diols and anions like fluoride or cyanide .
Drug Delivery Systems
PBA-polymers are also being studied for their potential as drug-delivery depots . These systems can control the release of medication over time, improving treatment efficacy and patient compliance .
Eigenschaften
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-5-12(6-8-13)21-9-10-1-3-11(4-2-10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJVPURXOFJFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584643 | |
| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
870778-97-5 | |
| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




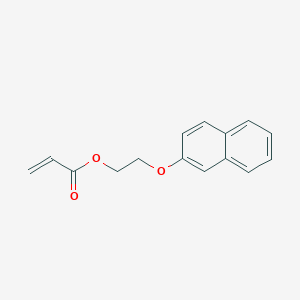
![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)


